6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Immunology Autoimmune Disease Nuclear Receptor

Researchers requiring a validated fragment hit for YTHDC1-targeting FBDD campaigns often face a lack of structurally characterized starting points. This compound provides the precise solution. • Validated YTHDC1 binder with a high-resolution co-crystal structure (PDB: 6SZ8, 1.47 Å), enabling immediate structure-guided optimization. • Dual RORγ (IC50 ~1 µM) and DHODH (IC50 ~6 µM) inhibitory activity, serving as a unique chemical probe for immunological pathway studies. • In stock and ready for global shipment, bridging the gap between discovery data and procurement execution.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
CAS No. 1797804-30-8
Cat. No. B1430544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS1797804-30-8
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=O)NC(=O)N2
InChIInChI=1S/C8H11N3O2/c12-7-5-6(9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13)
InChIKeyGCRQGEULKOMTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione: Chemical Profile


6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS: 1797804-30-8) is a heterocyclic compound featuring a pyrimidine-2,4-dione core substituted with a pyrrolidine ring at the 6-position . With a molecular weight of 181.19 g/mol, it falls within the fragment-like chemical space and has been reported as a binder for the human YTHDC1 protein domain . It also demonstrates measurable inhibitory activity against the nuclear receptor ROR-gamma and the enzyme dihydroorotate dehydrogenase (DHODH) in biochemical assays .

Multi-target probe – reported binding to YTHDC1, RORγ and DHODH
Structurally characterized – co-crystal with YTHDC1 at 1.47 Å (PDB 6SZ8)
Fragment-like scaffold – MW 181, may support FBDD and lead optimization

6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione: Interchangeability Risk


The unique combination of the pyrrolidine substituent and the pyrimidine-2,4-dione core in this compound results in a specific pharmacological and structural profile that is not shared by other in-class compounds. Its demonstrated ability to bind YTHDC1, inhibit ROR-gamma, and inhibit DHODH represents a polypharmacology that is highly dependent on its exact molecular structure . Replacing this compound with a generic pyrimidinedione or a different pyrrolidine derivative would result in the loss of this precise multi-target interaction profile, making it unsuitable for research where these specific activities are required. The available quantitative data, detailed below, underscores the specific nature of its interactions.

Pyrrolidine-substituted pyrimidinedione core drives multi-target profile; generic analogs may not reproduce YTHDC1 binding.
YTHDC1 co-crystal interactions are residue-specific; modifications to the pyrrolidine ring may disrupt pocket complementarity.
Dual RORγ/DHODH inhibition balance depends on exact substitution pattern; structurally similar derivatives may shift selectivity.

6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione: Comparative Evidence


RORγ Inhibition in Cellular Assay

The compound exhibits measurable inhibitory activity against the nuclear receptor ROR-gamma. In a cellular assay using HEK293T cells transfected with human GAL4-fused ROR-gamma LBD, it demonstrated an IC50 of 1.02E+3 nM . This activity is specific and can be compared to other known ROR-gamma inhibitors, establishing its baseline potency. For context, a moderate RORγ inhibitor like an azaindazole derivative has been reported with an IC50 of 1600 nM, while a potent clinical candidate like JTE-151 achieves significantly lower IC50 values .

RORγ Inhibition
Cross-study comparable
IC50 = 1.02 µM (HEK293T)
vs moderate inhibitor 1.6 µM; potent inhibitors 5–30 nM
May support weak-to-moderate RORγ pathway studies; not for high-potency probe use.
Cross-study comparator data; direct head-to-head not reported.
Immunology Autoimmune Disease Nuclear Receptor

DHODH Enzyme Inhibition

This compound also inhibits human dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. In a biochemical assay using human recombinant DHODH, it exhibited an IC50 of 6.08E+3 nM (6.08 µM) . This activity can be compared to other known DHODH inhibitors, which range from nanomolar to micromolar potencies. For instance, the potent inhibitor DHODH-IN-1 has an IC50 of 25 nM, while a less potent compound like FA-613 shows an IC50 greater than 200 µM .

DHODH Inhibition
Cross-study comparable
IC50 = 6.08 µM (biochemical)
vs DHODH-IN-1 25 nM; FA-613 >200 µM
Reported DHODH inhibitory activity; micromolar potency limits substitution for nanomolar tools.
Biochemical data from recombinant enzyme assay.
Cancer Immunology Pyrimidine Biosynthesis

YTHDC1 Binding Mode by X-ray Crystallography

The three-dimensional binding mode of this compound to the human YTHDC1 protein domain has been experimentally validated by X-ray crystallography. It is co-crystallized in the PDB entry 6SZ8, providing high-resolution structural data at 1.47 Å . This is a direct and definitive demonstration of its ability to engage this specific target. The study identified 30 fragment binders for YTHDC1, and this compound represents one of 10 distinct chemotypes, with the structural information highlighting its specific interactions with the m6A-binding pocket .

YTHDC1 Co-crystal
Reported
Resolution 1.47 Å (PDB 6SZ8)
X-ray diffraction; m6A pocket binding
Provides structural basis for fragment-based design of YTHDC1 ligands.
Resolution comparable to other fragment-bound complexes in study.
Epitranscriptomics RNA Biology Fragment-Based Drug Discovery

6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione: Application Scenarios


Fragment-Based Discovery for YTHDC1

This compound is ideally suited as a validated fragment hit in FBDD campaigns aimed at developing potent and selective ligands for the YTHDC1 protein domain. Its co-crystal structure (PDB: 6SZ8) at 1.47 Å resolution provides a precise molecular blueprint for structure-guided optimization . Medicinal chemists can use this structural data to perform structure-based design, such as fragment growing, linking, or merging, to improve binding affinity and selectivity, as demonstrated in follow-up work that achieved nanomolar potency and favorable ligand efficiency .

Dual RORγ/DHODH Modulators in Immunology

The compound's dual activity profile—inhibiting both RORγ (IC50 ~1 µM) and DHODH (IC50 ~6 µM)—makes it a unique chemical probe for investigating the interplay between these pathways in immunological contexts . This specific polypharmacology is not found in more potent, selective inhibitors of either target. Researchers studying the combined effects of RORγ and DHODH modulation, particularly in the context of Th17 cell differentiation or autoimmune disease models, may find this compound's balanced, moderate activity useful for dissecting pathway interactions without the confounding effects of complete target ablation.

Tool Compound for m6A Reader Studies

As a validated binder of the YTHDC1 m6A-reader domain, this compound serves as a valuable chemical biology tool . It can be used in cellular assays to probe the functional consequences of disrupting YTHDC1-m6A interactions. Its structural characterization (PDB: 6SZ8) allows researchers to correlate biochemical activity with specific molecular interactions, making it a reference ligand for developing new assays or validating computational models of YTHDC1 binding .

Application
Selection Property
Validation Focus
Fragment-based YTHDC1 ligand development
Co-crystal structure (PDB 6SZ8)
Structure-guided optimization
RORγ/DHODH pathway crosstalk studies
Dual inhibition profile
Pathway interaction endpoints
YTHDC1-m6A interaction probe
Reported YTHDC1 binding
Cellular m6A-reader assays
Quote Request

Request a Quote for 6-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.